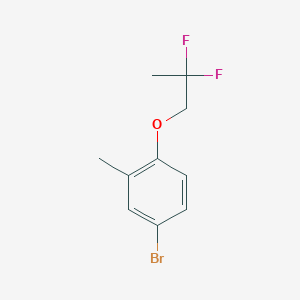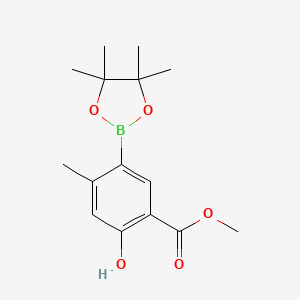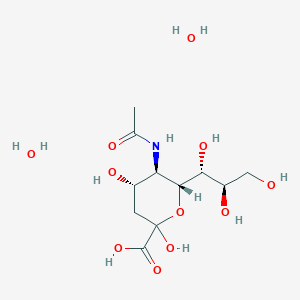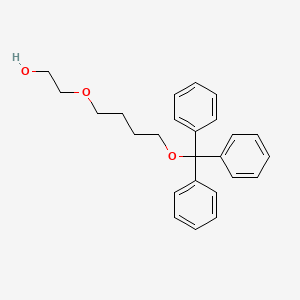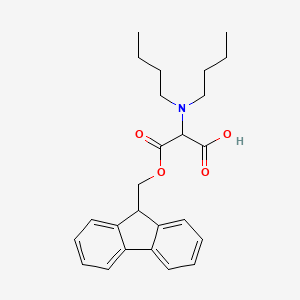![molecular formula C9H12F2N4 B1485849 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine CAS No. 2098135-32-9](/img/structure/B1485849.png)
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine
Overview
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific reaction conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.
Coupling of the Pyrimidine and Pyrrolidine Rings: The final step involves coupling the pyrimidine and pyrrolidine rings to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or pyrrolidine rings are replaced with other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may be used in the development of drugs for treating various diseases.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: The compound may have applications in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine can be compared with other pyrimidine derivatives, such as:
Pyrimidifen: An acaricide with similar structural features but different biological activity.
Diflumetorim: A fungicide with a pyrimidine core but different substituents and applications.
Flupentiofenox: A trifluoroethyl thioether acaricide with a pyrimidine ring, used in agricultural applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activity, which may differ from these similar compounds.
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4/c10-9(11)7-3-8(14-5-13-7)15-2-1-6(12)4-15/h3,5-6,9H,1-2,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOSNCNIBLAHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485766.png)
![1-{[(3,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485768.png)
![1-{[(4-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485770.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485771.png)
![1-{[(4-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485772.png)
![1-{[(3-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485773.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)
